molecular formula C15H23N2O9P B12754011 (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide CAS No. 115365-19-0

(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide

Cat. No.: B12754011
CAS No.: 115365-19-0
M. Wt: 406.32 g/mol
InChI Key: TWNCWXXDFUWGKI-AXNJWONOSA-N
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Description

The compound “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine This compound features a unique structure that includes a tetrahydropyrimidinyl group, a deoxy-pentofuranosyl moiety, and a phosphinyl acetic acid ethyl ester oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyrimidinyl Group: This can be achieved through a cyclization reaction involving a suitable amine and a diketone under acidic conditions.

    Attachment of the Deoxy-Pentofuranosyl Moiety: This step typically involves glycosylation reactions where the sugar moiety is attached to the tetrahydropyrimidinyl group using a glycosyl donor and a suitable catalyst.

    Introduction of the Phosphinyl Acetic Acid Ethyl Ester Oxide Group: This can be accomplished through a phosphorylation reaction, where a phosphinylating agent reacts with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and phosphinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters and phosphinyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The phosphinyl group can act as a ligand, binding to metal ions and affecting their catalytic properties. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid methyl ester oxide
  • (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid propyl ester oxide

Uniqueness

The ethyl ester oxide variant of this compound may exhibit different solubility, reactivity, and biological activity compared to its methyl and propyl counterparts. These differences can be attributed to the varying alkyl chain lengths, which can influence the compound’s overall properties and interactions.

Properties

CAS No.

115365-19-0

Molecular Formula

C15H23N2O9P

Molecular Weight

406.32 g/mol

IUPAC Name

ethyl 2-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]acetate

InChI

InChI=1S/C15H23N2O9P/c1-4-24-13(19)8-27(22,23-3)25-7-11-10(18)5-12(26-11)17-6-9(2)14(20)16-15(17)21/h6,10-12,18H,4-5,7-8H2,1-3H3,(H,16,20,21)/t10-,11+,12+,27?/m0/s1

InChI Key

TWNCWXXDFUWGKI-AXNJWONOSA-N

Isomeric SMILES

CCOC(=O)CP(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O

Canonical SMILES

CCOC(=O)CP(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O

Origin of Product

United States

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